Thiazolidine

Overview

Description

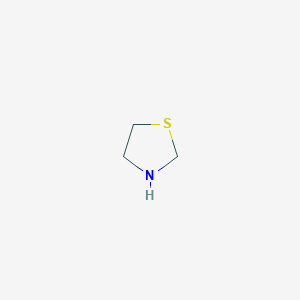

Thiazolidine is a saturated five-membered heterocyclic compound with the molecular formula C₃H₇NS, containing one sulfur and one nitrogen atom. This compound derivatives are integral to several clinically approved drugs, including Pioglitazone (antidiabetic), Epalrestat (aldose reductase inhibitor), and Letosteine (mucolytic agent) . The sulfur atom in the this compound ring contributes to its metabolic stability and ability to form hydrogen bonds, enhancing interactions with biological targets . Modifications at the 2-, 4-, and 5-positions of the this compound nucleus enable tailored biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiazolidine can be synthesized through the reaction of 1,2-aminothiols with aldehydes. This reaction, often referred to as a click-type reaction, proceeds efficiently under physiological conditions without the need for a catalyst . The reaction involves the condensation of the amino group with the aldehyde, followed by cyclization to form the this compound ring.

Industrial Production Methods: Industrial production of this compound typically involves the use of multicomponent reactions, click reactions, and green chemistry approaches to enhance selectivity, purity, and yield. These methods often employ environmentally friendly catalysts and solvents to minimize waste and improve the overall efficiency of the process .

Chemical Reactions Analysis

Reaction Mechanisms

The mechanism of thiazolidine formation typically involves nucleophilic attack by the thiol on the carbonyl carbon of the aldehyde, followed by dehydration to yield the cyclic structure. The stability of thiazolidines at different pH levels has been demonstrated, indicating their potential for use in bioconjugation reactions .

Chemical Reactions Involving this compound

Thiazolidines participate in various chemical reactions that lead to the formation of valuable derivatives:

-

Reactions with Amino Nucleophiles : this compound-2,5-dithiones react with amino-containing nucleophiles to yield imidazolidine derivatives and other heterocycles. This transformation showcases the versatility of thiazolidines in synthesizing complex molecular architectures .

-

Knoevenagel Condensation : Thiazolidines can undergo Knoevenagel condensation with aldehydes in the presence of basic catalysts to form thiazolidinediones. This reaction is useful for generating compounds with enhanced pharmacological properties .

-

Formation of Thiazolidinones : The reaction of this compound derivatives with thioglycolic acid or other reagents can yield thiazolidinones, which are important in medicinal chemistry due to their biological activities .

Scientific Research Applications

Medicinal Applications

2.1 Antidiabetic Properties

Thiazolidinediones, such as pioglitazone and rosiglitazone, are primarily used in the management of type 2 diabetes mellitus (T2DM). They function as agonists of peroxisome proliferator-activated receptor gamma (PPARγ), which plays a critical role in glucose metabolism and insulin sensitivity.

- Efficacy : Clinical studies have shown that TZDs significantly reduce HbA1c levels compared to control groups, demonstrating their effectiveness in glycemic control .

- Safety : While associated with certain risks, including increased fracture rates and potential cardiovascular effects, the overall mortality risk does not appear to be elevated when used appropriately .

Table 1: Efficacy of Thiazolidinediones in Diabetes Management

2.2 Anti-inflammatory and Antioxidant Effects

Thiazolidine derivatives exhibit anti-inflammatory properties, making them useful in treating conditions like rheumatoid arthritis and other inflammatory diseases. Research indicates that these compounds can inhibit pro-inflammatory cytokines and pathways .

2.3 Anticancer Activities

Recent studies have explored the anticancer potential of this compound derivatives, particularly through their ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, this compound-2-thione has shown promise as an anticancer agent due to its ability to modulate various cellular pathways involved in cancer progression .

Case Studies

3.1 Thiazolidinediones in Hemodialysis Patients

A cohort study indicated that TZD use was associated with improved survival rates among hemodialysis patients with T2DM. This suggests potential benefits beyond glycemic control, highlighting the need for further investigation into their protective cardiovascular effects .

3.2 Fracture Risk Analysis

Research analyzing fracture rates among TZD users revealed an increased risk at various skeletal sites, prompting recommendations for careful monitoring of bone health in patients prescribed these medications .

Emerging Applications

Recent findings suggest that this compound derivatives may have applications beyond diabetes management:

- Neuroprotective Effects : Emerging evidence points to potential neuroprotective roles in conditions like intracerebral hemorrhage, where TZDs may reduce the risk of subsequent strokes and mortality .

- Antimicrobial Activity : Some this compound derivatives have demonstrated antimicrobial properties, indicating their potential use in treating infections .

Mechanism of Action

The mechanism of action of thiazolidine derivatives varies depending on their specific structure and target. Generally, these compounds exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, some this compound derivatives act as enzyme inhibitors by binding to the active site of the enzyme and blocking its activity . Others may interact with cellular receptors, modulating signaling pathways and altering cellular functions .

Comparison with Similar Compounds

Comparison with Similar Heterocyclic Compounds

Thiazolidine vs. Imidazole/Imidazoline Analogs

- Antiproliferative Activity: Imidazole and imidazoline analogs (e.g., compounds 5–21) showed reduced potency (<10 µM activity) against melanoma cells compared to this compound analogs. Replacing sulfur with carbon in the this compound ring (compound 30) abolished activity, highlighting the critical role of sulfur .

- Structural Stability : this compound derivatives exhibit superior in vivo stability compared to imidazoline analogs, attributed to reduced chiral complexity and resistance to metabolic degradation .

Table 1: Antiproliferative Activity Against Melanoma Cells

| Compound Class | IC₅₀ Range (µM) | Key Structural Feature |

|---|---|---|

| This compound analogs | 0.1–5.0 | Sulfur-containing ring |

| Imidazole analogs | >10 | Nitrogen-only ring |

| Imidazoline analogs | 5–10 | Saturated nitrogen ring |

This compound vs. Thiosemicarbazones

- Antifungal Activity : Thiosemicarbazone derivatives (57a, 57b) and this compound analogs (58, 59b) displayed comparable antifungal activity to ketoconazole (reference drug). Compound 59b (this compound derivative) showed the highest potency against Aspergillus flavus (MIC: 2.5 µg/mL) .

- Mechanistic Advantage : this compound derivatives exhibit enhanced membrane permeability due to their lipophilic sulfur atom, whereas thiosemicarbazones require polar substitutions for activity .

This compound vs. Oxazolidinones

- Herbicide Safener Activity: this compound-4-carboxylates (e.g., R-28725 analogs) demonstrated bioisosteric equivalence to oxazolidinones in protecting maize from herbicide toxicity. The sulfur atom in this compound mimics the oxygen in oxazolidinones, maintaining similar binding affinities (ΔG: −8.2 kcal/mol vs. −8.5 kcal/mol) .

This compound vs. Thiazolidinediones (TZDs)

- Antidiabetic Activity : this compound-based PPAR-γ agonists (e.g., compound 3c) showed binding affinities (−8.4 kcal/mol) surpassing pioglitazone (−7.1 kcal/mol). Modifications at the 4-position of the this compound nucleus improved selectivity for PPAR-γ over PPAR-α .

- Anti-inflammatory Activity : Thiazolidinediones (e.g., compound 10) suppressed adjuvant-induced arthritis in rats at 0.01–1 mg/kg doses, outperforming traditional NSAIDs in chronic inflammation models .

Table 2 : Biological Activity of this compound Derivatives

Key Research Findings

- Metabolic Stability : this compound-4-carboxylic acid is a major metabolite of 5-hydroxytryptamine in rat brain, formed via condensation with L-cysteine. This pathway highlights this compound’s role in regulating bioactive aldehydes .

- Enzymatic Interactions : this compound derivatives inhibit tyrosinase (binding affinity: −8.4 kcal/mol) more effectively than kojic acid (−5.5 kcal/mol), with hydroxyl groups at the 4-position critical for activity .

- Drug Resistance: this compound-thiophene hybrids overcome resistance in Trypanosoma cruzi by targeting cruzain (IC₅₀: 2.4 µM), a mechanism absent in older quinoline-based therapies .

Biological Activity

Thiazolidine is a five-membered heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound and its derivatives, focusing on their mechanisms of action, therapeutic applications, and recent research findings.

Structure and Derivatives

This compound possesses a sulfur atom in its ring structure, which contributes to its unique chemical properties. The most studied derivatives include this compound-2-thione and thiazolidinediones (TZDs), which have been investigated for their pharmacological potential.

This compound derivatives exhibit various mechanisms of action, which can be summarized as follows:

- Xanthine Oxidase Inhibition : this compound-2-thione derivatives have been shown to inhibit xanthine oxidase (XO), an enzyme involved in uric acid production. A study identified compound 6k as a potent XO inhibitor with an IC50 value of 3.56 μmol/L, outperforming allopurinol, a standard treatment for hyperuricemia .

- Anticancer Activity : Thiazolidines have demonstrated anticancer properties through various pathways, including apoptosis induction and cell cycle arrest. For instance, certain this compound derivatives have been reported to inhibit cancer cell proliferation by targeting histone deacetylases (HDACs) and other molecular targets .

- Anti-inflammatory Effects : Thiazolidines exhibit anti-inflammatory properties by modulating inflammatory pathways. They can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making them potential candidates for treating inflammatory diseases .

Therapeutic Applications

Thiazolidines and their derivatives have been explored for multiple therapeutic applications:

- Diabetes Management : Thiazolidinediones (TZDs), a class of this compound derivatives, are used in the treatment of type 2 diabetes mellitus. They enhance insulin sensitivity and improve glycemic control. A study indicated that TZD use was associated with reduced risks of major adverse cardiovascular events in diabetic patients following intracerebral hemorrhage .

- Cancer Treatment : Research has shown that this compound derivatives can act as anticancer agents against various cancer types, including breast and liver cancers. Their ability to inhibit tumor growth and induce apoptosis makes them promising candidates for cancer therapy .

- Antimicrobial Activity : Thiazolidines possess antimicrobial properties, showing efficacy against bacteria and fungi. Compounds synthesized from this compound frameworks have been tested for antibacterial and antifungal activities, demonstrating moderate to good results .

Case Studies

Several studies highlight the biological activity of thiazolidines:

- Xanthine Oxidase Inhibition Study :

- Thiazolidinediones in Diabetes :

- Anticancer Activity Evaluation :

Research Findings Summary

Recent research has expanded the understanding of thiazolidines' biological activities:

Q & A

Basic Research Questions

Q. What are the optimized synthetic methodologies for thiazolidine derivatives, and how do they improve yield and purity?

this compound synthesis can be enhanced using green chemistry approaches such as microwave (MW)- or ultrasound-mediated reactions, solvent-free conditions, and reusable catalysts (e.g., ionic liquids or nanoparticles). These methods improve atom economy, reduce toxicity, and increase selectivity. For example, MW irradiation accelerates reaction kinetics, achieving yields >80% in minutes compared to hours for conventional heating . Solvent-free techniques minimize waste, while nanoparticle catalysts (e.g., Au or Pd) enhance regioselectivity in cyclization reactions.

Q. How do structural modifications of the this compound nucleus influence biological activity?

Structure-activity relationship (SAR) studies reveal that substitutions at the C2 and C5 positions of the this compound ring modulate pharmacological properties. For instance:

- C2 Methylation : Enhances metabolic stability by reducing oxidative degradation.

- C5 Aryl Groups : Improve binding to targets like PPAR-γ (antidiabetic activity) or microbial enzymes (antimicrobial activity). Systematic SAR requires combinatorial libraries and docking simulations to prioritize substituents for synthesis .

Q. What analytical techniques are critical for characterizing this compound derivatives?

- NMR Spectroscopy : Detects this compound ring formation via diagnostic peaks (e.g., C7-H at ~5.8–6.2 ppm in H NMR) and monitors stability under physiological conditions .

- HPLC-MS : Quantifies purity and identifies degradation products, though instability on C18 columns may require alternative methods (e.g., TLC with ethyl acetate/hexane) .

- X-ray Crystallography : Resolves stereochemistry of diastereomers, critical for chiral drug design .

Advanced Research Questions

Q. How can this compound prodrug strategies improve bioavailability of aldehyde-containing therapeutics?

Aldehyde drugs (e.g., TD-7 for antisickling) suffer from rapid metabolism. Coupling the aldehyde with L-cysteine ethyl ester forms a this compound prodrug via nucleophilic addition, shielding the aldehyde until enzymatic hydrolysis in vivo. Key steps:

- Synthesis : Ethanol solvent, room temperature, 40–50% yield of diastereomers.

- Validation : H NMR confirms this compound ring signals (2.9–4.0 ppm for C11-H/C13-H), while HRMS ensures purity .

Q. What role does this compound cross-linking play in designing dynamic hydrogels for 3D bioprinting?

this compound formation between aldehyde-modified hyaluronic acid (HA-Ald) and cysteine residues enables pH-responsive cross-linking. Kinetics monitored via H NMR show rapid gelation (~10–30 min) under physiological pH, ideal for cell-laden hydrogels. Adjusting HA-Ald/HA-Cys ratios tunes mechanical properties (e.g., storage modulus from 50 Pa to 1 kPa) .

Q. How can molecular docking guide the design of this compound-based enzyme inhibitors?

Docking studies with PPAR-γ or Mycobacterium tuberculosis CysK1 (cysteine synthase) identify key interactions:

- Hydrogen Bonding : this compound carbonyl with Arg288 (PPAR-γ) or pyridoxal phosphate (CysK1).

- Hydrophobic Pockets : C2/C5 substituents fill subpockets, improving affinity. For CysK1, nanomolar inhibitors (IC 19 nM) were designed by optimizing this compound substituents .

Q. What challenges arise in analyzing this compound stability in biological matrices, and how are they addressed?

Thiazolidines degrade under physiological conditions (pH 7.4, 37°C), releasing formaldehyde. Stability assays combine:

- NMR Time-Course : Tracks ring-opening via H signal decay over 5 hours .

- SPME-GC-MS : Quantifies formaldehyde release (LOD 0.1 µM) to assess hydrolysis rates .

- Circular Dichroism : Monitors conformational changes in peptide-thiazolidine hybrids .

Q. Methodological Considerations

Q. How are statistical analyses applied in evaluating this compound efficacy in preclinical models?

- Behavioral Studies : Two-way ANOVA with Tukey’s post hoc test (e.g., carrageenan-induced hyperalgesia in mice) .

- Biochemical Assays : One-way ANOVA for dose-response curves (e.g., IC determination in enzyme inhibition) .

Q. What advanced techniques enable site-specific conjugation of this compound to peptides/proteins?

Periodate oxidation of serine/glycoprotein vicinal diols generates aldehydes, which react with cysteine’s 1,2-aminothiol to form stable this compound linkages. Applications:

Properties

IUPAC Name |

1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NS/c1-2-5-3-4-1/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYGFUAIIOPWQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10198447 | |

| Record name | Thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

504-78-9 | |

| Record name | Thiazolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiazolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THIAZOLIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiazolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10198447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiazolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAZOLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I320806BKW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.